molecular formula C9H12ClN B2599522 3-(chloromethyl)-N,N-dimethylaniline CAS No. 173069-81-3

3-(chloromethyl)-N,N-dimethylaniline

Cat. No. B2599522
CAS RN: 173069-81-3
M. Wt: 169.65
InChI Key: LFUXVPASAXMCML-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Biochemical Studies and Carcinogenic Properties

  • Metabolism and Carcinogenicity : 3:4-Dimethylaniline, a structurally related compound to 3-(chloromethyl)-N,N-dimethylaniline, has been studied for its carcinogenic properties. Research shows that it can increase the incidence of pituitary gland tumors in rats and may produce tumors in mice when combined with aminophenol and cholesterol (Boyland & Sims, 1959).

DNA Adduct Formation

  • Environmental Pollutant and Carcinogen : 2,6-Dimethylaniline, another related compound, is an environmental pollutant used in industry and present in tobacco smoke. It's a known rodent carcinogen and forms hemoglobin adducts in humans. This research highlights its potential to form DNA adducts, which are indicative of carcinogenic potential (Gonçalves, Beland, & Marques, 2001).

Molecular Structure Analysis

  • Microwave Spectrum Analysis : Studies on N,N-dimethylaniline, closely related to 3-(chloromethyl)-N,N-dimethylaniline, reveal insights into its molecular structure. The research examines the vibrational states associated with the inversion of the NMe2 group and its torsion, offering valuable information on the molecule's physical properties (Cervellati, Dal Borgo, & Lister, 1982).

Photophysical Studies

  • UV Relaxation Dynamics : The ultraviolet relaxation dynamics of N,N-dimethylaniline and its derivatives have been studied. This research is crucial in understanding the behavior of these molecules under UV light, which is significant for various applications in photophysics and photochemistry (Thompson, Saalbach, Crane, Paterson, & Townsend, 2015).

Chemical Reactions and Catalysis

  • Oxidative Dimerization and N-demethylation : Research on the oxidative dimerization and N-demethylation of N,N-dimethylaniline and its derivatives has shed light on complex chemical reactions. These findings are essential for understanding the chemical behavior of such molecules in various industrial and laboratory settings (Park, Morimoto, Lee, You, Nam, & Fukuzumi, 2011).

Synthesis and Catalytic Applications

  • N,N-dimethylation Catalysis : Studies have been conducted on the N,N-dimethylation of different amines and nitro compounds, highlighting the catalytic capabilities of compounds like N,N-dimethylaniline. This research is fundamental in the field of synthetic chemistry, where such reactions are crucial (Zhang, Zhang, Deng, & Shi, 2015).

Vibrational Analysis and Pharmacological Relevance

  • Vibrational Analysis : The normal coordinate analysis of chloromethylanilines, which includes compounds like 3-(chloromethyl)-N,N-dimethylaniline, provides insights into their vibrational properties. Such studies are significant for understanding the physical and chemical characteristics of these molecules (Tiwari, Jain, & Singh, 2008).

Genotoxicity Studies

  • DNA Damage Evaluation : The genotoxic effects of certain aniline derivatives have been evaluated, indicating the potential DNA-damaging effects of compounds structurally related to 3-(chloromethyl)-N,N-dimethylaniline. This is crucial for assessing the safety and potential health risks of such compounds (Przybojewska, 1997).

Lewis Pair Behavior

Complexation Behavior in Organometallic Chemistry

  • Complex Formation : Research into the complexation behavior of N,N-dimethylaniline with other compounds is crucial for understanding its role in organometallic chemistry, which has applications in catalysis and material science (Enders, Ludwig, & Pritzkow, 2001).

Photocascade Catalysis

Photoreaction Mechanisms

  • Photoreaction Studies : The mechanism of the photoreaction of dimethylaniline with other compounds has been studied, providing insights into the photochemical behavior of these molecules (Numao, Hamada, & Yonemitsu, 1978).

Catalysis and Demethylation

  • Catalytic N-demethylation : Chloroperoxidase-catalyzed N-demethylation of N,N-dimethylaniline has been studied, offering valuable insights into enzymatic catalysis and potential industrial applications (Kedderis & Hollenberg, 1984).

DNA Adduct Identification

  • Identification of DNA Adducts : Research into the formation of DNA adducts by aromatic amines like 3,5-dimethylaniline provides crucial information on the potential mutagenic and carcinogenic effects of these compounds (Cui, Sun, Wishnok, Tannenbaum, & Skipper, 2007).

Electrochemical Studies

  • Electrochemical Oxidation : Studies on the electrochemical oxidation of N,N-dimethylaniline in specific solvents have implications for understanding its reactivity in electrochemical systems, which is relevant for battery technology and electrochemical sensors (Jones & Osteryoung, 1972).

Chemical Reaction Mechanisms

Structural Analysis in Polymer Chemistry

  • Epoxy Network Analysis : The study of the reactions of N,N-diglycidylaniline with various anilines, including those related to 3-(chloromethyl)-N,N-dimethylaniline, provides insights into the structural features of epoxy networks, important for material science and polymer chemistry (Johncock, Tudgey, Cunliffe, & Morrell, 1991).

Photosensitized Reactions

  • Dechlorination Study : The photosensitized dechlorination of various chlorobenzenes by N,N-dimethylaniline highlights its potential use in environmental remediation and in understanding reaction mechanisms under light irradiation (Chesta, Cosa, & Previtali, 1986).

Catalytic Reactions in Hydrotreating

  • Hydrotreating Catalysts : The reaction of 2,6-dimethylaniline over sulphided hydrotreating catalysts and the effect of hydrogen sulfide on these reactions is crucial for understanding catalytic processes in the petrochemical industry (Gestel, Leglise, & Duchet, 1992).

Iron-Catalyzed Oxidation

  • Oxidation with Molecular Oxygen : The iron-catalyzed oxidation of 4-substituted N,N-dimethylanilines with molecular oxygen presents a method for synthesizing N-cyanomethyl-N-methylanilines, important in synthetic organic chemistry (Murata, Teramoto, Miura, & Nomura, 1993).

Mechanism of Action

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Safety and Hazards

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Future Directions

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properties

IUPAC Name

3-(chloromethyl)-N,N-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-11(2)9-5-3-4-8(6-9)7-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUXVPASAXMCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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